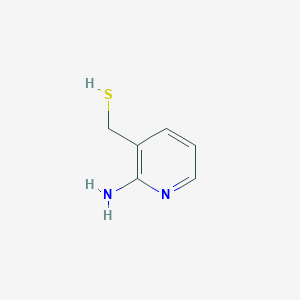
(2-Aminopyridin-3-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminopyridin-3-yl)methanethiol is an organic compound that features a pyridine ring substituted with an amino group at the second position and a methanethiol group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminopyridin-3-yl)methanethiol typically involves the introduction of the methanethiol group to a pre-formed 2-aminopyridine scaffold. One common method includes the nucleophilic substitution reaction where a suitable leaving group on the pyridine ring is replaced by a thiol group under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available 2-aminopyridine. The process often includes protection and deprotection steps to ensure selective functionalization of the pyridine ring.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Disulfides: Formed through oxidation.
Thiol Derivatives: Formed through reduction.
Substituted Pyridines: Formed through nucleophilic substitution.
Scientific Research Applications
(2-Aminopyridin-3-yl)methanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism of action of (2-Aminopyridin-3-yl)methanethiol involves its ability to interact with various molecular targets through its amino and thiol groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular oxidative stress levels.
Comparison with Similar Compounds
2-Aminopyridine: Lacks the methanethiol group, making it less versatile in certain chemical reactions.
3-Aminopyridine: Substituted at a different position, leading to different reactivity and applications.
2-Aminopyrimidine: Contains a different heterocyclic ring, resulting in distinct chemical properties and biological activities.
Uniqueness: (2-Aminopyridin-3-yl)methanethiol is unique due to the presence of both an amino group and a methanethiol group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C6H8N2S |
|---|---|
Molecular Weight |
140.21 g/mol |
IUPAC Name |
(2-aminopyridin-3-yl)methanethiol |
InChI |
InChI=1S/C6H8N2S/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2,(H2,7,8) |
InChI Key |
NHFXYSKGVPIRIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


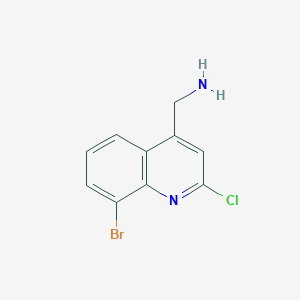

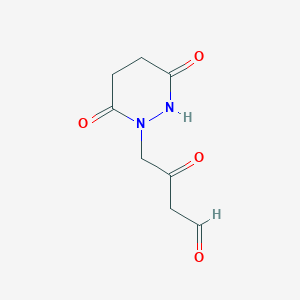

![6-chloro-4-ethoxy-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108306.png)
![6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108309.png)

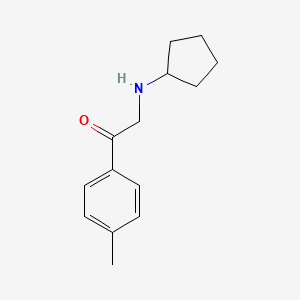

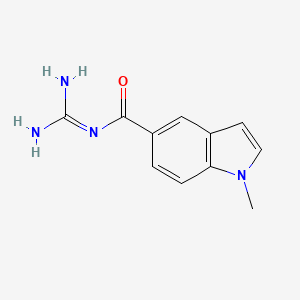



![1-Benzyl-4-[(4-methoxyphenyl)methylsulfanyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B13108350.png)
